molecular formula C15H21FN2O B4423958 N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

Numéro de catalogue B4423958
Poids moléculaire: 264.34 g/mol
Clé InChI: SMZTVJCRKAMXCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a variety of physiological and biochemical effects.

Applications De Recherche Scientifique

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to reduce seizures and increase seizure threshold in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.

Mécanisme D'action

N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which can have a variety of effects on neuronal excitability. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a decrease in overall neuronal excitability. By increasing the concentration of GABA, this compound can enhance the inhibitory effects of this neurotransmitter, leading to a reduction in seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the expression of GABA receptors in the brain, which can enhance the inhibitory effects of GABA. It has also been shown to increase the concentration of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuronal growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide is its selectivity for GABA transaminase. Unlike other compounds that target GABA receptors directly, this compound specifically targets the enzyme that breaks down GABA, making it a more precise and targeted approach to increasing GABA levels in the brain. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
One limitation of this compound is that it has not yet been extensively studied in humans. While preclinical studies have shown promising results, more research is needed to determine the safety and efficacy of this compound in humans. Additionally, this compound may have off-target effects on other enzymes or neurotransmitters, which could limit its therapeutic potential.

Orientations Futures

There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide. One area of interest is its potential as a treatment for epilepsy. While preclinical studies have shown promising results, more research is needed to determine the safety and efficacy of this compound in humans with epilepsy. Another area of interest is its potential as a treatment for addiction. While preclinical studies have shown that this compound can reduce cocaine self-administration in rats, more research is needed to determine its potential as a treatment for other types of addiction. Additionally, more research is needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and potential side effects.
Conclusion
This compound is a potent and selective inhibitor of GABA transaminase that has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. While more research is needed to determine its safety and efficacy in humans, this compound represents a promising new approach to increasing GABA levels in the brain and reducing neuronal excitability.

Propriétés

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZTVJCRKAMXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1F)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.